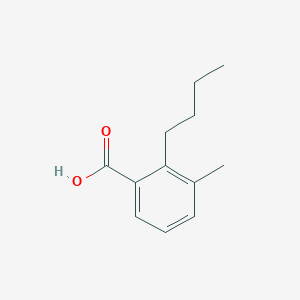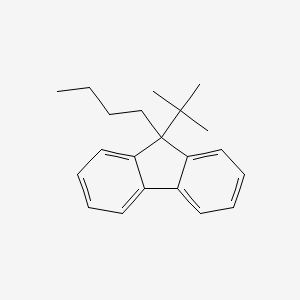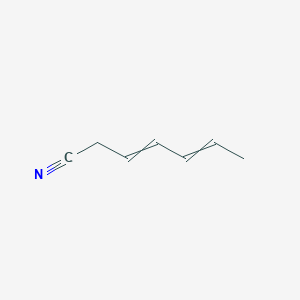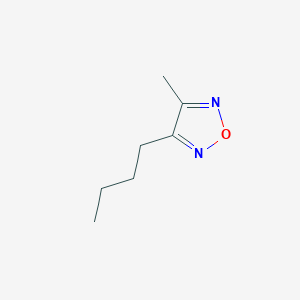
3-Butyl-4-methyl-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-4-methyl-1,2,5-oxadiazole is a heterocyclic compound containing a five-membered ring with one oxygen and two nitrogen atoms. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-acylhydrazones using various oxidants such as copper(II) triflate (Cu(OTf)2), iodine (I2), or hypervalent iodine . The reaction conditions often include the use of solvents like toluene or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: MnO2, KMnO4, acetonitrile, room temperature to reflux.
Reduction: H2, Pd/C, ethanol, room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides, toluene, room temperature to reflux.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
3-Butyl-4-methyl-1,2,5-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butyl-4-methyl-1,2,5-oxadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II.
Pathways Involved: It can interfere with DNA replication and repair, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
3-Butyl-4-methyl-1,2,5-oxadiazole can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole: Known for its antimicrobial and antiviral activities.
1,3,4-Oxadiazole: Exhibits anticancer and anti-inflammatory properties.
1,2,3-Oxadiazole:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and methyl groups can influence its lipophilicity and ability to interact with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
88406-39-7 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-butyl-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C7H12N2O/c1-3-4-5-7-6(2)8-10-9-7/h3-5H2,1-2H3 |
InChI Key |
YSIPJVVRWAJACH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NON=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
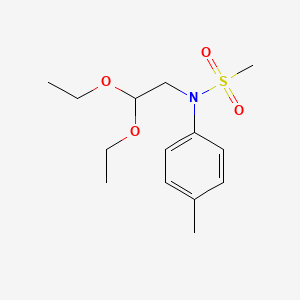
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)
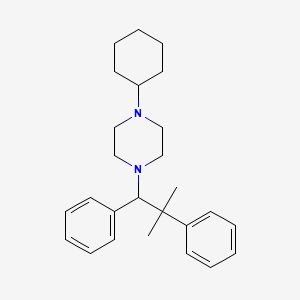
![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
